molecular formula C9H12FNO2 B13046279 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Cat. No.: B13046279
M. Wt: 185.20 g/mol
InChI Key: IPHJRVKIDOKTHD-OLAZFDQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxyl groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol
  • 4-((1S)-1-Amino-2-hydroxypropyl)-2-bromophenol
  • 4-((1S)-1-Amino-2-hydroxypropyl)-2-iodophenol

Uniqueness

Compared to its analogs, 4-((1S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable molecule for research and industrial use.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-[(1S)-1-amino-2-hydroxypropyl]-2-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1

InChI Key

IPHJRVKIDOKTHD-OLAZFDQMSA-N

Isomeric SMILES

CC([C@H](C1=CC(=C(C=C1)O)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)F)N)O

Origin of Product

United States

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